molecular formula C7H9ClN2OS B2669562 5-Chloro-2-(methylsulfonimidoyl)aniline CAS No. 2092502-78-6

5-Chloro-2-(methylsulfonimidoyl)aniline

Cat. No.: B2669562
CAS No.: 2092502-78-6
M. Wt: 204.67
InChI Key: CVAXOOHBFKGEAR-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfonimidoyl)aniline is an organic compound characterized by the presence of a chloro group, a methylsulfonimidoyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfonimidoyl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfonimidoyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-2-(methylsulfonimidoyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfonimidoyl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of a methylsulfonimidoyl group.

    Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.

Uniqueness

5-Chloro-2-(methylsulfonimidoyl)aniline is unique due to the presence of the methylsulfonimidoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The unique structure of this compound, characterized by the presence of multiple heterocycles, positions it as a potential candidate for drug development targeting various diseases, particularly cancer and infectious diseases.

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial , antifungal , anticancer , and anti-inflammatory properties. The biological activity of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine is attributed to its ability to inhibit various enzymes and pathways involved in disease processes.

Anticancer Activity

Studies have demonstrated that derivatives containing the oxadiazole moiety can effectively inhibit cancer cell proliferation. For instance:

  • Compounds derived from oxadiazoles have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (MEL) cells .

Table 1: Cytotoxicity of Selected Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
1aMCF-710.38Apoptosis induction
1bCEM9.8HDAC inhibition
1cMEL12.1Topoisomerase II inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits substantial activity against various bacterial strains, potentially through the inhibition of bacterial enzymes .

The mechanisms by which 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression such as HDAC (Histone Deacetylases) and thymidylate synthase .
  • Apoptosis Induction : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .
  • Molecular Docking Studies : These studies suggest strong hydrophobic interactions with target proteins, enhancing binding affinity and specificity .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • A study involving the administration of oxadiazole derivatives to mice models indicated significant tumor reduction compared to control groups.
  • Clinical trials assessing the safety and efficacy of similar compounds have shown promising results in early-phase trials for patients with resistant cancers.

Properties

IUPAC Name

5-chloro-2-(methylsulfonimidoyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAXOOHBFKGEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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